An In-depth Technical Guide to N-benzylbut-3-en-1-amine (CAS: 17150-62-8)
An In-depth Technical Guide to N-benzylbut-3-en-1-amine (CAS: 17150-62-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. N-benzylbut-3-en-1-amine, a secondary homoallylic amine, represents a versatile scaffold possessing two key reactive functionalities: a nucleophilic secondary amine and a terminal alkene. This combination makes it a valuable precursor for the synthesis of a diverse array of nitrogen-containing compounds, including various heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of N-benzylbut-3-en-1-amine, offering a technical resource for researchers looking to leverage its synthetic potential.
Molecular Identity and Physicochemical Properties
N-benzylbut-3-en-1-amine is a colorless to yellow-brown liquid or semi-solid at room temperature. Its core structure consists of a butyl amine backbone with a benzyl group attached to the nitrogen and a terminal double bond.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value |
| CAS Number | 17150-62-8 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| IUPAC Name | N-benzylbut-3-en-1-amine |
| SMILES | C=CCCNCC1=CC=CC=C1 |
| InChI | InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
Table 2: Known Physical Properties
| Property | Value | Source |
| Physical Form | Colorless to Yellow-brown Liquid or Semi-solid or Solid | |
| Boiling Point | 65 °C @ 0.75 mmHg | |
| Purity (typical) | 95% | |
| Storage Temperature | 2-8 °C, Sealed in dry conditions |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes N [label="N", fontcolor="#202124"]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; C7 [label="C", fontcolor="#202124"]; C8 [label="C", fontcolor="#202124"]; C9 [label="C", fontcolor="#202124"]; C10 [label="C", fontcolor="#202124"]; C11 [label="C", fontcolor="#202124"]; H_N [label="H", fontcolor="#202124"];
// Benzyl group bonds N -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C6 -- C7 [penwidth=2]; C7 -- C8 [penwidth=2]; C8 -- C9 [penwidth=2]; C9 -- C10 [penwidth=2]; C10 -- C11 [penwidth=2]; C11 -- C6 [penwidth=2];
// Butenyl group bonds N -- C1 [penwidth=2]; C1 -- C2 [penwidth=2]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=3, style=double];
// Hydrogen on Nitrogen N -- H_N [penwidth=2];
// Positioning N [pos="0,0!"]; C1 [pos="-1.5,0!"]; C2 [pos="-2.5,1!"]; C3 [pos="-3.5,0!"]; C4 [pos="-4.5,0!"]; C5 [pos="1.5,0!"]; C6 [pos="2.5,1!"]; C7 [pos="3.5,1!"]; C8 [pos="4,0!"]; C9 [pos="3.5,-1!"]; C10 [pos="2.5,-1!"]; C11 [pos="2,0!"]; H_N [pos="0,1!"]; }
Figure 1: Chemical structure of N-benzylbut-3-en-1-amine.
Spectroscopic Profile
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl and butenyl groups.
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm integrating to 5H, corresponding to the monosubstituted benzene ring.
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Vinyl Protons: A complex multiplet between 5.7 and 5.9 ppm (1H, -CH=), and two multiplets between 4.9 and 5.1 ppm (2H, =CH₂).
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Benzylidene Protons: A singlet around 3.7-3.8 ppm (2H, Ph-CH₂-N).
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Aliphatic Protons: A triplet around 2.6-2.7 ppm (2H, -N-CH₂-), and a multiplet around 2.2-2.3 ppm (2H, -CH₂-CH=).
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Amine Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely in the range of 1.5-2.5 ppm (1H, -NH-).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons: Signals in the aromatic region (127-140 ppm), with a quaternary carbon signal for the ipso-carbon and distinct signals for the ortho, meta, and para carbons.
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Vinyl Carbons: Two signals in the olefinic region, one around 135-138 ppm (-CH=) and another around 115-117 ppm (=CH₂).
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Aliphatic Carbons: A signal for the benzylidene carbon (-Ph-CH₂-N) around 53-55 ppm, a signal for the methylene group attached to the nitrogen (-N-CH₂-) around 48-50 ppm, and a signal for the other methylene group (-CH₂-CH=) around 34-36 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.
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C-H Stretch (Aromatic and Alkene): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
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C=C Stretch (Alkene): A medium absorption band around 1640 cm⁻¹.
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C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A weak to medium absorption band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will likely be dominated by cleavage at the benzylic position to give a stable tropylium cation (m/z = 91), which is often the base peak for N-benzyl amines. Another characteristic fragmentation would be the loss of a propyl radical to give an ion at m/z = 120.
Synthesis Protocols
N-benzylbut-3-en-1-amine is commercially available from several suppliers, suggesting its utility as a starting material. For researchers who wish to synthesize it in-house, two primary retrosynthetic disconnections are logical.
Figure 2: Retrosynthetic approaches for N-benzylbut-3-en-1-amine.
Proposed Synthesis via N-Alkylation
This is a classical and straightforward approach for the synthesis of secondary amines.
Reaction:
But-3-en-1-amine + Benzyl bromide → N-benzylbut-3-en-1-amine + HBr
Experimental Protocol:
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To a solution of but-3-en-1-amine (1.2 equivalents) in a suitable solvent such as acetonitrile or dichloromethane, add a non-nucleophilic base like triethylamine or potassium carbonate (1.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-benzylbut-3-en-1-amine.
Proposed Synthesis via Reductive Amination
This method involves the in-situ formation of an imine followed by its reduction.
Reaction:
But-3-enal + Benzylamine → [Imine intermediate] --(Reduction)--> N-benzylbut-3-en-1-amine
Experimental Protocol:
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To a solution of but-3-enal (1.0 equivalent) in a suitable solvent such as methanol or dichloroethane, add benzylamine (1.1 equivalents).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
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Continue stirring at room temperature for an additional 4-12 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, carefully quench with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate as described in the N-alkylation protocol.
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Purify the product by column chromatography.
Reactivity and Synthetic Potential
The dual functionality of N-benzylbut-3-en-1-amine makes it a versatile intermediate for a range of chemical transformations.
Figure 3: Key reactive sites and potential transformations of N-benzylbut-3-en-1-amine.
Reactions of the Secondary Amine
The secondary amine is nucleophilic and can undergo a variety of reactions, including:
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N-Alkylation and N-Arylation: Further substitution on the nitrogen can be achieved with alkyl or aryl halides.
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N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide.
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Formation of Heterocycles: The amine can act as a nucleophile in the formation of various nitrogen-containing heterocycles.
Reactions of the Terminal Alkene
The terminal double bond is susceptible to a wide range of transformations, such as:
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Electrophilic Addition: Reactions with halogens, hydrohalic acids, and other electrophiles.
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Oxidation: Epoxidation, dihydroxylation, and oxidative cleavage.
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Hydrogenation: Reduction to the corresponding saturated amine, N-benzylbutanamine.
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Metathesis: Cross-metathesis or ring-closing metathesis with other alkenes.
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Hydroformylation and other Carbonylations: Introduction of a carbonyl group.
Intramolecular Reactions
The proximity of the amine and the alkene allows for intramolecular cyclization reactions to form substituted pyrrolidines and other nitrogen heterocycles, which are common motifs in biologically active compounds. These cyclizations can be promoted by various reagents and catalysts.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of N-benzylbut-3-en-1-amine being incorporated into a marketed drug are not readily found, the structural motifs it contains and can generate are of significant interest in medicinal chemistry.
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Scaffold for Library Synthesis: The dual reactivity of this molecule makes it an excellent starting point for the creation of libraries of diverse compounds for high-throughput screening.
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Precursor to Bioactive Heterocycles: As mentioned, it is a valuable precursor to substituted pyrrolidines and other nitrogen heterocycles, which are core structures in many pharmaceuticals.
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The N-Benzyl Moiety: The N-benzyl group is a common feature in many biologically active compounds, where it can engage in important binding interactions with biological targets.
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Homoallylic Amine Substructure: Homoallylic amines are known to be present in various natural products and have been utilized as key intermediates in the synthesis of alkaloids and other complex bioactive molecules.
Safety and Handling
N-benzylbut-3-en-1-amine should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.
Conclusion
N-benzylbut-3-en-1-amine is a synthetically versatile building block with significant potential for applications in organic synthesis and medicinal chemistry. Its readily accessible structure and dual reactivity offer a platform for the creation of a wide range of complex nitrogen-containing molecules. While further research is needed to fully explore its biological activity and specific applications in drug development, this technical guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in harnessing its synthetic utility.
